Fmoc-Lys(Alloc)-OH
Overview
Description
“Fmoc-Lys(Alloc)-OH” is a derivative of the amino acid lysine . It is an orthogonally-protected building block used for the synthesis of branched and cyclic peptides and peptides modified at the Lys side chain by Fmoc SPPS . The Alloc group can be selectively removed in the presence of standard Fmoc- and t-butyl-based protecting groups .
Synthesis Analysis
The synthesis of Fmoc-Lys(Alloc)-OH involves the use of Fmoc-based peptide synthesis . This method has been developed for DNA-encoded chemical libraries, offering the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .
Molecular Structure Analysis
The molecular formula of Fmoc-Lys(Alloc)-OH is C25H28N2O6 . Its molecular weight is 452.5 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid .
Chemical Reactions Analysis
Fmoc-Lys(Alloc)-OH is used where the lysine side chain must be selectively removed . The Alloc group can be selectively removed in the presence of standard Fmoc- and t-butyl-based protecting groups by treatment with Pd (Ph₃P)₄/CH₂Cl₂/AcOH/NMM .
Physical And Chemical Properties Analysis
Fmoc-Lys(Alloc)-OH appears as a white powder . The initial boiling point and boiling range is predicted to be 689.7±55.0 °C .
Scientific Research Applications
Supramolecular Gels for Biomedical Applications : Fmoc-Lys(Fmoc)-OH forms supramolecular hydrogels widely used in the biomedical field, characterized by biocompatible and biodegradable properties. It has been studied for its antimicrobial activity, particularly when combined with colloidal and ionic silver mixtures in supramolecular gels (Croitoriu et al., 2021).
Large-Scale Synthesis for Industrial Applications : There is a method for the large-scale preparation of Fmoc-Lys(Alloc) on a 100 g scale, yielding 85%. This method is adaptable to near one-pot procedures, streamlining production for industrial use (Crivici & Lajoie, 1993).
Peptide Ligation : Fmoc–Lys–OH has been modified to introduce an azido group, enabling its use in peptide ligation without significant side reactions. This modification aids in the synthesis of complex peptides and proteins (Katayama et al., 2008).
Polypeptide Synthesis : Fmoc-L-Lys(Boc)-OH has been used in the synthesis of polypeptides. It provides a basis for amino protection reaction and synthesis of complex polypeptide structures (Zhao Yi-nan & Key, 2013).
Orthogonal Tool in Peptide Chemistry : Fmoc-Lys(VeZ)-OH serves as an orthogonal protecting group in solid-phase peptide synthesis, offering an alternative to Fmoc-Lys(Alloc)-OH for the synthesis of cyclic peptides (Staderini et al., 2018).
Solid-Phase Synthesis of Phosphoserine Peptides : A combination of Fmoc and Alloc strategies has been developed for solid-phase synthesis of serine phosphopeptides, highlighting the versatility of Fmoc-Lys(Alloc)-OH in specialized peptide synthesis (Shapiro et al., 1996).
Radiolabeling for Medical Imaging : Fmoc-Lys(HYNIC-Boc)-OH, a precursor in solid-phase synthesis, has been used for 99mTc labeling of peptides, enhancing the versatility of peptides in medical imaging (Surfraz et al., 2007).
Insulin Analogs Preparation : Fmoc‐Lys(Pac)‐OH has been utilized in the preparation of novel semisynthetic insulin analogs, demonstrating its role in the advancement of diabetes treatment (Žáková et al., 2007).
Study of Merrifield Peptide Synthesis : Fmoc as the N-α-protecting group has been studied in the context of Merrifield peptide synthesis, providing insights into the solid-phase synthesis process and the influence of Fmoc groups on peptide structure (Larsen et al., 1993).
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNDXHENJDCBA-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456004 | |
Record name | Fmoc-Lys(Alloc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Alloc)-OH | |
CAS RN |
146982-27-6 | |
Record name | Fmoc-Lys(Alloc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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